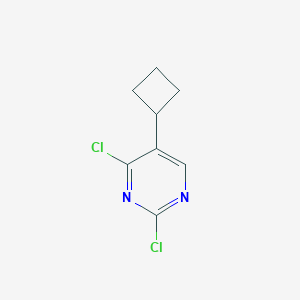
2,4-dichloro-5-cyclobutylPyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including 2,4-dichloro-5-cyclobutylPyrimidine, exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of New Pyrimidine Derivatives
2,4-dichloro-5-cyclobutylPyrimidine can be used as a starting material for the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Regioselective Synthesis
The use of organolithium reagents in the synthesis of 2,4-dichloro-5-cyclobutylPyrimidine allows for regioselective synthesis . This means that the reaction favors the formation of C-4 substituted products .
The introduction of a new hydrophobic side chain using organolithium reagents can be achieved . This is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Nucleophilic Attack Studies
The study of nucleophilic attack on pyrimidines, including 2,4-dichloro-5-cyclobutylPyrimidine, can provide valuable insights into the reactivity of these compounds .
LUMO Applications
The Lowest Unoccupied Molecular Orbital (LUMO) map of 2,4-dichloro-5-cyclobutylPyrimidine shows that the C-6 position is more accessible to nucleophilic attack than at the C-4 carbon . This can be useful in predicting and understanding the reactivity of this compound .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrimidines, in general, are known to undergo nucleophilic aromatic substitution reactions, especially when they contain halogens at the 2- and 4-positions . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack . This property could potentially influence the interaction of 2,4-dichloro-5-cyclobutylpyrimidine with its biological targets.
Biochemical Pathways
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Therefore, it’s plausible that 2,4-dichloro-5-cyclobutylpyrimidine could influence pathways related to these activities.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2848±280 °C and a density of 1395±006 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
Given its structural similarity to other pyrimidines, it may share some of their biological activities, which include antibacterial and antimicrobial effects .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)4-11-8(10)12-7/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUCNRJTBHZHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-cyclobutylPyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)
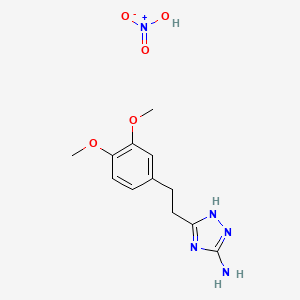
![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
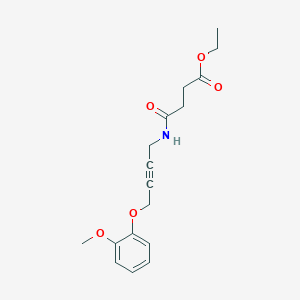

![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)
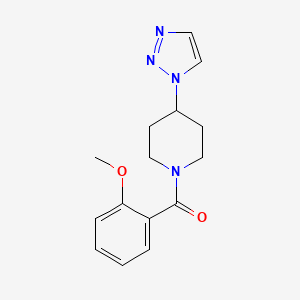
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)

![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)
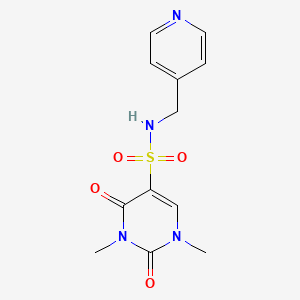
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-2-furamide](/img/structure/B2413577.png)